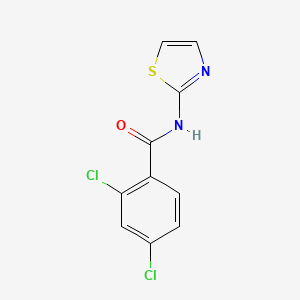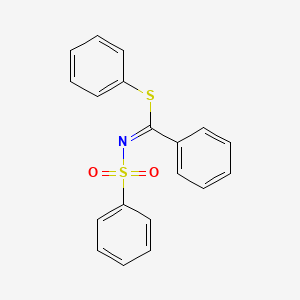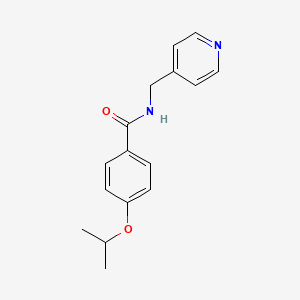
3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(2-methylphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(2-methylphenyl)-2,5-pyrrolidinedione, also known as DTTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DTTP is a heterocyclic compound that contains a thiazole ring, a pyrrolidinedione ring, and a phenyl group.
作用機序
The mechanism of action of 3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(2-methylphenyl)-2,5-pyrrolidinedione is not fully understood. However, studies have shown that this compound has the ability to bind to metal ions such as copper and zinc. It is believed that the binding of this compound to metal ions may play a role in its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound has the ability to inhibit the growth of cancer cells. In addition, this compound has been shown to exhibit antioxidant and anti-inflammatory properties. However, the exact mechanism by which this compound exerts these effects is not fully understood.
実験室実験の利点と制限
3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(2-methylphenyl)-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in relatively large quantities. In addition, this compound has been shown to exhibit low toxicity in vitro. However, there are also limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and its potential applications and limitations are not fully understood. In addition, the synthesis of this compound is a multi-step process that requires specialized equipment and expertise.
将来の方向性
There are several future directions for the study of 3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(2-methylphenyl)-2,5-pyrrolidinedione. In the field of medicinal chemistry, further studies are needed to investigate the potential therapeutic effects of this compound for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In addition, studies are needed to investigate the potential use of this compound as a fluorescent probe for the detection of metal ions in biological systems. In the field of materials science, further studies are needed to investigate the potential use of this compound as a building block for the synthesis of novel organic materials. Overall, the study of this compound has the potential to lead to significant advances in various fields of scientific research.
合成法
3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(2-methylphenyl)-2,5-pyrrolidinedione can be synthesized through a multi-step process involving the reaction of 2-methylphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. The intermediate is then reacted with carbon disulfide and potassium hydroxide to form the thioamide intermediate. The thioamide intermediate is cyclized with maleic anhydride to form this compound. The overall yield of the synthesis process is approximately 60%.
科学的研究の応用
3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(2-methylphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In addition, this compound has been investigated for its potential use in the field of materials science as a building block for the synthesis of novel organic materials.
特性
IUPAC Name |
3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-(2-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-9-4-2-3-5-10(9)16-12(17)8-11(13(16)18)20-14-15-6-7-19-14/h2-5,11H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROHYAHISFTMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=NCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,5-dimethylphenyl)-5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5465985.png)
![methyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5465988.png)
![2-[3-hydroxy-2-oxo-3-(2-oxo-6-phenyl-3,5-hexadien-1-yl)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B5465998.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[6-(pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}cyclopropanamine](/img/structure/B5466015.png)
![N-(5-bromo-2-pyridinyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5466018.png)
![5-(3-isopropoxybenzoyl)-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5466027.png)

![5-chloro-2-[2-(4-oxo-3(4H)-quinazolinyl)ethoxy]benzaldehyde](/img/structure/B5466045.png)

![4-(4-ethoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B5466062.png)
![(3aS*,6aR*)-5-(4-ethylbenzyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5466067.png)
![1-ethyl-3-methyl-4-[(4-oxo-4H-chromen-2-yl)carbonyl]piperazin-2-one](/img/structure/B5466068.png)